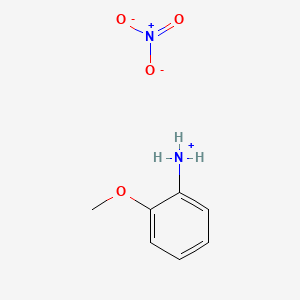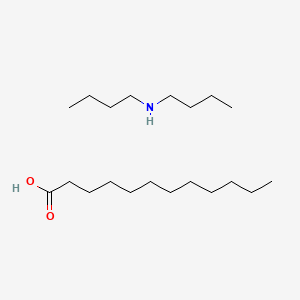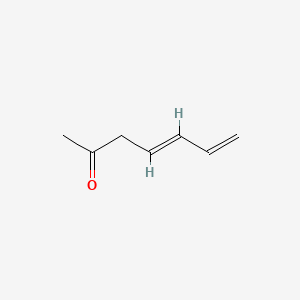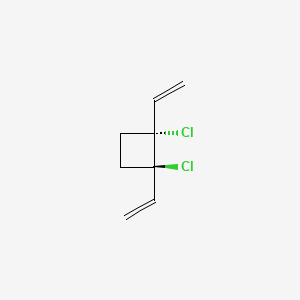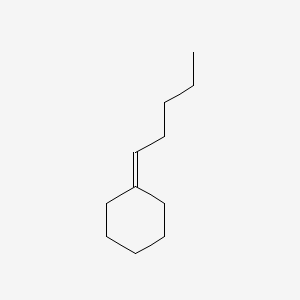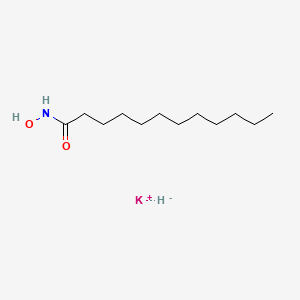
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione typically involves the formation of the thiadiazole ring followed by the introduction of the decylsulfanyl group. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. Subsequently, the decylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione
- 5-phenylsulfanyl-3H-1,3,4-thiadiazole-2-thione
- 5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Uniqueness
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is unique due to the presence of the decylsulfanyl group, which imparts specific lipophilic properties to the compound. This can influence its solubility, bioavailability, and interaction with biological membranes, making it distinct from other thiadiazole derivatives .
Propriétés
Numéro CAS |
4858-30-4 |
|---|---|
Formule moléculaire |
C12H22N2S3 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C12H22N2S3/c1-2-3-4-5-6-7-8-9-10-16-12-14-13-11(15)17-12/h2-10H2,1H3,(H,13,15) |
Clé InChI |
STUOKTRFEREHEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NNC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


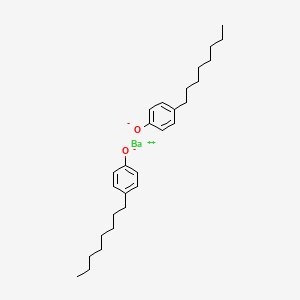
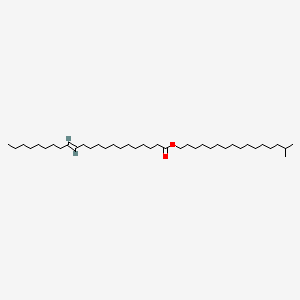
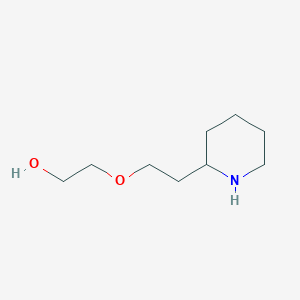
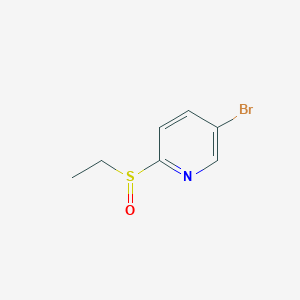
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
